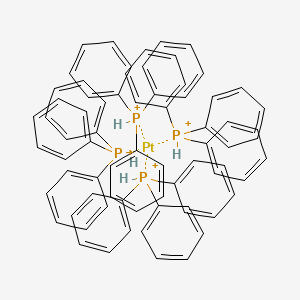
Tetrakis(triphenylphosphine)platinum(0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Tetrakis(triphenylphosphine)platinum(0) is typically prepared in a one-pot reaction from potassium tetrachloroplatinate(II). The synthesis involves the reduction of this platinum(II) species with alkaline ethanol in the presence of excess triphenylphosphine, resulting in the formation of the product as a precipitate. The reaction occurs in two distinct steps: first, PtCl2(P(C6H5)3)2 is generated, and then this platinum(II) complex is reduced . The overall synthesis can be summarized as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KOH} + 4\text{P(C}_6\text{H}_5)_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(P(C}_6\text{H}_5)_3)_4 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
Analyse Chemischer Reaktionen
Tetrakis(triphenylphosphine)platinum(0) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidants to give platinum(II) derivatives, such as cis-PtCl2(P(C6H5)3)2.
Reduction: Can be reduced to form different platinum complexes.
Substitution: Reacts with mineral acids to form hydride complexes, such as trans-PtCl(H)(P(C6H5)3)2.
Oxidative Addition: Undergoes oxidative addition to organochalcogen compounds, such as dithienyl ditelluride, through the cleavage of the carbon–chalcogen bond.
Wissenschaftliche Forschungsanwendungen
Tetrakis(triphenylphosphine)platinum(0) is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a precursor to various platinum complexes and in homogeneous catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in industrial processes that require platinum catalysts.
Wirkmechanismus
The mechanism by which tetrakis(triphenylphosphino)platinum exerts its effects involves the dissociation of triphenylphosphine ligands in solution, leading to the formation of reactive intermediates. These intermediates can undergo various chemical transformations, such as oxidative addition and substitution reactions, to form different platinum complexes . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Tetrakis(triphenylphosphine)platinum(0) can be compared with other similar compounds, such as:
Tetrakis(triphenylphosphine)palladium(0): Similar in structure and reactivity, used in palladium-catalyzed cross-coupling reactions.
Tetrakis(triphenylphosphine)nickel(0): Another similar compound with comparable coordination geometry and applications.
Tris(triphenylphosphine)platinum(0): A related platinum complex with three triphenylphosphine ligands.
These compounds share similar coordination geometries and reactivities, but tetrakis(triphenylphosphino)platinum is unique in its specific applications and reactivity patterns.
Eigenschaften
Molekularformel |
C72H64P4Pt+4 |
|---|---|
Molekulargewicht |
1248.3 g/mol |
IUPAC-Name |
platinum;triphenylphosphanium |
InChI |
InChI=1S/4C18H15P.Pt/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |
InChI-Schlüssel |
SYKXNRFLNZUGAJ-UHFFFAOYSA-R |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


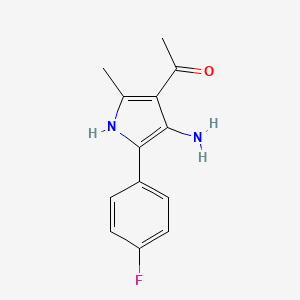
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride](/img/structure/B8452564.png)

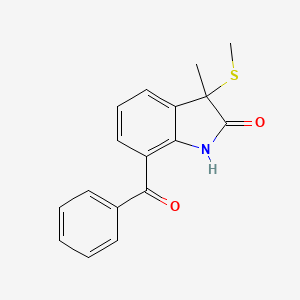
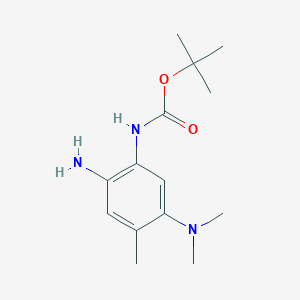
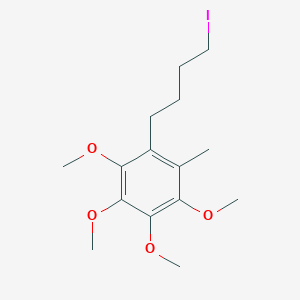
![2-[4-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B8452607.png)
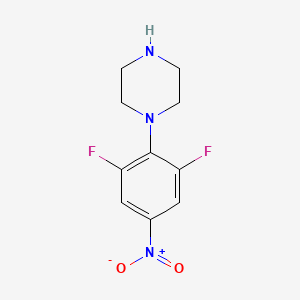
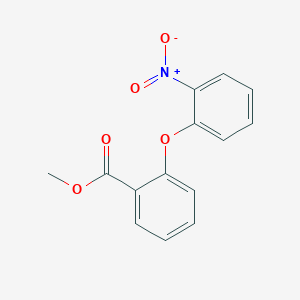
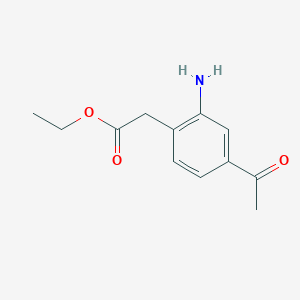
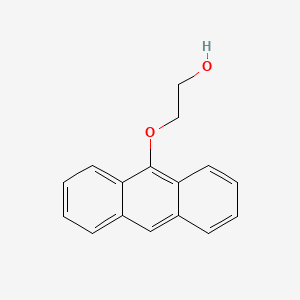

![[[(3-Nitrophenyl)amino]carbonyl]aminoacetic acid methyl ester](/img/structure/B8452652.png)
![N-[(1R)-2'-(Diphenylphosphino)[1,1'-binaphthalen]-2-yl]-acetamide](/img/structure/B8452654.png)
